molecular formula C16H16O3 B5538041 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5538041
M. Wt: 256.30 g/mol
InChI Key: XDCKPFUXVWLBLN-UHFFFAOYSA-N
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Description

3,9-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic coumarin derivative provided for research use in chemical biology and oncology. Compounds within this structural class have demonstrated significant research value due to their potent biological activities, particularly in the investigation of anti-cancer mechanisms . Preliminary research on structurally similar furochromenones indicates potential as a therapeutic agent in oncology research. Analogous compounds, such as the well-studied 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), have shown promising cytotoxicity against human hepatoma cells by inducing apoptosis through both intrinsic and extrinsic pathways . The proposed mechanism of action for this compound class involves the modulation of key apoptotic regulators. Evidence from related molecules suggests it may function by upregulating pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xl, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase cascades . This makes it a compelling candidate for investigating novel chemotherapeutic strategies, especially against drug-resistant cancers. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dimethyl-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-4-5-11-6-14(17)19-16-10(3)15-12(7-13(11)16)9(2)8-18-15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCKPFUXVWLBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One

Historical and Contemporary Approaches to Furo[3,2-g]chromen-7-one Core Synthesis

The synthesis of the tricyclic furanocoumarin core can be approached in several ways, generally involving the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378), the formation of the pyrone ring on a benzofuran (B130515) scaffold, or the simultaneous formation of both heterocyclic rings around a central benzene (B151609) unit. nih.govnih.gov

Historically, methods often involved multi-step sequences starting from substituted phenols. A common strategy begins with the synthesis of a 7-hydroxycoumarin, which is then elaborated to form the fused furan ring. wikipedia.org Contemporary methods have focused on improving efficiency, atom economy, and environmental compatibility, leading to the development of one-pot syntheses, multicomponent reactions, and novel catalytic systems. researchgate.netnih.gov These modern approaches aim to streamline the synthesis of both linear furanocoumarins like psoralen (B192213) and their angular isomers, such as angelicin. nih.gov

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex heterocyclic scaffolds like furanocoumarins in a single step. nih.gov These reactions offer significant advantages by minimizing intermediate isolation and purification steps, thereby saving time and resources. For instance, a one-pot synthesis of functionalized furo[3,2-c]chromenes has been achieved through the reaction of 4-hydroxycoumarin (B602359), aryl aldehydes, and malononitrile, demonstrating the utility of MCRs in building fused coumarin systems. nih.gov Another green multicomponent approach utilizes imidazole (B134444) as a catalyst in water to synthesize dihydrofuro[3,2-c]coumarins from 4-hydroxycoumarin, aldehydes, and a bromoacetophenone. nih.gov

Reaction Type Reactants Catalyst/Conditions Product Type Reference
One-pot, three-component4-hydroxycoumarin, Aldehyde, 2-bromoacetophenoneImidazole, Water, 100 °CDihydrofuro[3,2-c]coumarins nih.gov
One-pot, three-component4-hydroxycoumarin, Aryl aldehyde, MalononitrileN-ChlorosuccinimideFuro[3,2-c]chromenes nih.gov
Pseudo-four-component4-hydroxycoumarin, Acetone, AmineTrimethylaminePyrano[2,3-c]coumarins semanticscholar.org

This table provides examples of multicomponent reactions used to synthesize coumarin-based fused heterocyclic systems.

Cyclization is a key step in virtually all synthetic routes to furanocoumarins. One classical approach involves the reaction of a 7-hydroxycoumarin with an α-halo ketone, followed by cyclization using reagents like polyphosphoric acid (PPA). nih.gov Another established method is the Fries rearrangement of 7-acyloxycoumarins, which can be followed by an intramolecular cyclization to form the furan ring. nih.gov

More recent strategies employ cascade reactions. For example, a one-pot cascade involving addition, cyclization, and oxidation has been developed for the regioselective synthesis of furo[3,2-c]coumarins. rsc.org Radical cyclization reactions have also been utilized, offering a pathway to coumarin-annulated polycyclic heterocycles. researchgate.netmdpi.com These methods often provide high regioselectivity and can be mediated by reagents like n-Bu3SnH and AIBN. mdpi.com

Cyclization Strategy Precursor Key Reagents Mechanism Reference
Intramolecular Cyclization7-AllyloxycoumarinsClaisen RearrangementThermal rearrangement followed by cyclization nih.gov
Fries Rearrangement7-AcyloxycoumarinsAlCl3Rearrangement and subsequent intramolecular cyclization nih.gov
Radical Cyclizationo-Alkynyloxy-coumarinsnBu3SnH, AIBNTin-hydride mediated radical cyclization mdpi.com
Annulation via Carbene ComplexesFurylcarbene chromium complexesAlkynesBenzannulation reaction acs.org

This table summarizes various cyclization strategies employed in the synthesis of the furanocoumarin core.

Oxidative cyclization represents another important route for constructing the furanocoumarin skeleton. In biosynthesis, the formation of the furan ring proceeds via the prenylation of umbelliferone (B1683723) (7-hydroxycoumarin), followed by an oxidative cyclization catalyzed by cytochrome P-450 dependent monooxygenases. nih.govwikipedia.org

In chemical synthesis, oxidative cycloaddition reactions can be performed on 1,3-dicarbonyl systems like 4-hydroxycoumarin with alkenes in the presence of an oxidant such as silver carbonate on Celite (Fetixon's reagent). nih.gov Palladium-catalyzed oxidative coupling reactions have also been developed. For instance, an oxidative Heck coupling between coumarins and arylboronic acids has been used to synthesize 4-arylcoumarins, showcasing a direct C-H functionalization approach that can be a precursor to further cyclization. acs.org

Targeted Synthetic Routes for 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

A potential retrosynthetic analysis would disconnect the target molecule into a substituted 7-hydroxycoumarin precursor and the furan ring components. The synthesis could proceed as follows:

Synthesis of the Coumarin Core : The synthesis would likely begin with a substituted phenol (B47542), such as 2-propylresorcinol. A Pechmann condensation of this phenol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst (e.g., H2SO4) would yield 7-hydroxy-4-methyl-6-propylcoumarin.

Introduction of the Second Methyl Group and Furan Ring Precursor : The next step would involve the introduction of a precursor for the furan ring at the C-8 position of the coumarin. This could be achieved via an allylation reaction, treating the 7-hydroxy-4-methyl-6-propylcoumarin with an allyl halide to form the 7-allyloxy derivative.

Claisen Rearrangement : The 7-allyloxycoumarin (B186951) would then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. This reaction typically introduces the allyl group regioselectively at the C-8 position, ortho to the phenolic oxygen, to yield 8-allyl-7-hydroxy-4-methyl-6-propylcoumarin.

Formation of the Furan Ring : The furan ring could then be formed from the 8-allyl intermediate. This can be achieved through oxidative cyclization. For instance, treatment with osmium tetroxide followed by sodium periodate (B1199274) would cleave the double bond to an aldehyde, which could then cyclize and dehydrate under acidic conditions. Alternatively, reaction with mercuric chloride and subsequent palladium-catalyzed cyclization could form the dihydrofuran ring, which is then dehydrogenated to the furan. To obtain the desired 3-methyl substitution on the furan ring, a substituted allyl group, such as a crotyl group (but-2-en-1-yl), would be used in the allylation step.

Final Methylation : The final step would be the methylation at the C-9 position. This may be challenging to achieve regioselectively and might require specific directing groups or a different synthetic strategy, possibly building the furan ring onto a pre-methylated coumarin precursor.

This proposed route combines several standard reactions in coumarin and furanocoumarin chemistry to construct the target molecule.

Strategies for Functionalization and Analog Generation from the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to generate a library of analogs for structure-activity relationship studies. The reactivity of the furanocoumarin core allows for functionalization at several positions.

The furanocoumarin nucleus is amenable to various regioselective substitution reactions. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can occur on the benzene ring, with the positions of substitution being influenced by the existing substituents.

A powerful and versatile strategy for functionalization involves palladium-catalyzed cross-coupling reactions. researchgate.net This approach typically begins with the regioselective halogenation (bromination or iodination) of the furanocoumarin core. The resulting halo-furanocoumarins can then serve as substrates for a variety of coupling reactions, including:

Suzuki Coupling : Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. researchgate.net

Heck Coupling : Reaction with alkenes to form carbon-carbon bonds. acs.org

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

These coupling reactions provide a modular approach to synthesizing a diverse range of analogs from a common intermediate. For example, a variety of 4-methyl-7-aryl/heteroaryl coumarins have been successfully synthesized via Suzuki cross-coupling of the corresponding 7-sulfonyloxycoumarin with various boronic acids. researchgate.net Similarly, palladium-catalyzed decarboxylative cross-coupling of coumarin-3-carboxylic acids offers another route for regioselective functionalization. nih.gov Application of these methods to the this compound scaffold would allow for systematic modification at available positions on the aromatic core to explore its chemical and biological properties.

Introduction of Diverse Chemical Moieties for Mechanistic Exploration

The strategic chemical modification of the this compound scaffold is a fundamental approach for probing its biological mechanisms and understanding its structure-activity relationships (SAR). Although research specifically detailing the derivatization of this exact molecule is limited, the broader class of psoralens (furo[3,2-g]chromen-7-ones) has been extensively studied. The synthetic methodologies applied to these parent structures provide a clear blueprint for introducing diverse chemical moieties to explore and refine biological activity. nih.govdocumentsdelivered.com

A significant area of investigation has been the introduction of various alkoxy groups at the C-9 position to modulate interaction with neurological targets. For instance, a series of 9-alkoxy-7H-furo[3,2-g]chromen-7-ones was synthesized to evaluate their antidepressant-like effects. nih.gov This research demonstrated that modifying the nature of the substituent at C-9 could significantly influence the compound's interaction with the serotonergic system. nih.gov The introduction of moieties like benzyloxy and chlorobenzyloxy groups was used to probe the specific binding requirements of the target receptor. nih.gov

Detailed findings from such derivatization studies are crucial for mechanistic insights. The following table summarizes how different substituents introduced onto the parent 7H-furo[3,2-g]chromen-7-one scaffold can be used to explore biological mechanisms, drawing on data from analogous series.

Interactive Data Table: Probing Mechanistic Interactions via Derivatization

Modification Site Introduced Moiety (Example) Rationale for Mechanistic Exploration Observed Outcome/Inference Reference
C-9 Varied Alkoxy Chains (-OR)To investigate the role of substituent size and electronics on binding to neurological receptors.Modification of the alkoxy group was found to modulate antidepressant-like effects, suggesting direct involvement in binding within the serotonergic system. nih.gov
C-3 Substituted Aryl GroupsTo explore the impact of electron-donating or -withdrawing groups on the electronic character of the furan ring and its role in target interaction.The electronic nature of the aryl substituent can influence inhibitory potency against specific enzymes. nih.gov
C-5 Hydroxyl (-OH) or Alkyl GroupsTo probe the importance of hydrogen bonding or lipophilic interactions at the central ring for target affinity.Hydroxylation is a key biosynthetic step, and modifications at this site can alter metabolic stability and receptor docking. nih.gov
Furan Ring Reduction (Hydrogenation)To determine if the planarity and aromaticity of the furan ring are essential for activity, distinguishing between DNA intercalation and other mechanisms.Reduced analogs showed significant activity, suggesting a non-DNA target may be involved for certain biological effects. nih.gov

These examples of chemical derivatization underscore the power of medicinal chemistry in dissecting the molecular mechanisms of action for the furocoumarin class of compounds. The synthesis of analogs with diverse chemical functionalities at key positions allows for a systematic exploration of the structural requirements for biological activity, paving the way for the design of more potent and selective therapeutic agents. nih.govamanote.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, the expected molecular formula is C₁₆H₁₆O₃. The theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This calculated mass would then be compared to the experimentally determined value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

Furocoumarins, when analyzed by mass spectrometry, often exhibit characteristic fragmentation patterns that can provide further structural information. Common fragmentation pathways include the loss of carbon monoxide (CO) and rearrangements of the heterocyclic rings. nih.gov

Table 1: Expected High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₆H₁₆O₃
Theoretical Exact Mass 256.1099 g/mol
Instrumentation ESI-TOF or Orbitrap

| Expected Observation | [M+H]⁺ or [M]⁺· |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals for this compound would include:

Propyl group: A triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the chromenone ring.

Methyl groups: Two distinct singlets for the two methyl groups attached to the furo[3,2-g]chromen-7-one core.

Aromatic/Heterocyclic protons: Signals in the aromatic region of the spectrum corresponding to the protons on the furocoumarin ring system. The specific chemical shifts and coupling patterns would be crucial for determining their precise locations.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The expected signals would include:

Carbonyl carbon: A signal in the downfield region (typically around 160-180 ppm) corresponding to the lactone carbonyl group (C=O). pjsir.org

Aromatic/Heterocyclic carbons: A series of signals in the aromatic region (approximately 100-160 ppm).

Aliphatic carbons: Signals in the upfield region for the carbons of the propyl and methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃ ~0.9-1.0 (triplet) ~14
Propyl-CH₂ ~1.6-1.8 (sextet) ~22
Propyl-CH₂ (benzylic) ~2.7-2.9 (triplet) ~30
3-CH₃ ~2.4-2.6 (singlet) ~15-20
9-CH₃ ~2.3-2.5 (singlet) ~15-20
Aromatic/Furan (B31954) Protons ~6.5-8.0 ~100-160

Note: These are predicted values and the actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. tandfonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the propyl group and identify adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying the placement of the propyl and methyl substituents on the furocoumarin framework and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. It can be used to confirm the relative stereochemistry and spatial relationships between different parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band around 1700-1740 cm⁻¹ for the lactone carbonyl group. mdpi.com

C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic and heterocyclic double bonds.

C-O stretch: Bands in the 1300-1000 cm⁻¹ region for the ether and ester C-O bonds.

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the furo[3,2-g]chromen-7-one core is expected to give rise to strong absorptions in the UV region. The UV-Vis spectrum of psoralens, the parent compound of this class, typically shows absorption maxima in the range of 250-380 nm. mdpi.comresearchgate.net The exact positions and intensities of the absorption bands for the title compound would be influenced by the methyl and propyl substituents.

Table 3: Expected IR and UV-Vis Spectroscopic Data

Spectroscopy Expected Features
IR (cm⁻¹) ~1720 (C=O), ~1620, 1580 (C=C), ~1250, 1100 (C-O)

| UV-Vis (nm) | λmax ~250-280 and ~320-350 |

X-ray Crystallography for Solid-State Conformational Analysis (if applicable to related derivatives)

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound is currently reported, the crystal structure of a related derivative, 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one, has been determined. researchgate.net

This related structure shows that the three-ring framework of the furo[3,2-g]benzopyran-7-one is nearly planar. researchgate.net It is therefore highly probable that the furo[3,2-g]chromen-7-one core of this compound would also adopt a planar conformation. The propyl and methyl substituents would be attached to this planar system. An X-ray crystallographic analysis of the title compound, if it can be crystallized, would confirm this planarity and provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Computational and Theoretical Investigations of 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

No published studies utilizing Density Functional Theory to analyze the electronic structure, geometric properties, or reactivity of this compound were found.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Specific Molecular Electrostatic Potential maps and Frontier Molecular Orbital (HOMO-LUMO) analyses for this compound are not available in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

There are no available research findings from conformational analysis or molecular dynamics simulations for this compound to describe its structural dynamics and stability.

Molecular Docking and Protein-Ligand Interaction Modeling

Prediction of Binding Modes with Putative Biological Targets

No molecular docking studies have been published that identify putative biological targets or predict the specific binding modes for this compound.

In Silico Ligand Efficiency and Binding Affinity Predictions

There is no available data from in silico studies predicting the ligand efficiency or binding affinity of this compound with any potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, a furocoumarin derivative, QSAR studies can provide significant mechanistic insights into its interactions with biological targets. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of analogous furocoumarin and coumarin (B35378) derivatives. These studies help in understanding the key molecular features that govern the therapeutic or adverse effects of this class of compounds.

QSAR analyses of coumarin derivatives have been instrumental in elucidating the structural requirements for various biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. researchgate.netnih.govlongdom.org Such models are typically developed by calculating a range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors, which quantify various aspects of molecular structure, are then used to build a regression model that can predict the activity of new or untested compounds.

The development of a robust QSAR model involves several key steps: selection of a dataset of compounds with reliable biological activity data, calculation of molecular descriptors, selection of relevant descriptors, generation of the model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. researchgate.netnih.gov For furocoumarins, descriptors related to lipophilicity, molecular size, and electronic properties have been shown to be significant in predicting their biological activities. nih.gov

Illustrative Descriptors for QSAR Modeling of Furocoumarin Derivatives

To provide a clearer understanding of the types of descriptors employed in QSAR studies of furocoumarins, the following table presents a selection of commonly used descriptors and their relevance.

Descriptor CategorySpecific DescriptorRelevance to Biological Activity
Lipophilicity logPInfluences the compound's ability to cross cell membranes and reach its target site. nih.gov
Molecular Size Molecular WeightCan affect the binding affinity of the compound to its target. nih.gov
Molecular VolumeRelates to the steric fit of the molecule within a binding pocket. nih.gov
Molecular Surface AreaInfluences interactions with the solvent and the target molecule. nih.gov
Electronic Properties Polar Surface AreaAffects the compound's solubility and ability to form hydrogen bonds. nih.gov
Minimal Electrostatic PotentialCan indicate regions of the molecule prone to electrostatic interactions. nih.gov
HOMO EnergyRelates to the electron-donating ability of the molecule. nih.gov

Exemplary QSAR Model for Furocoumarin Activity

The following table illustrates a hypothetical QSAR model for a specific biological activity of a series of furocoumarin derivatives, showcasing the relationship between descriptors and activity.

CompoundlogPMolecular WeightPolar Surface AreaObserved Activity (logIC50)Predicted Activity (logIC50)
Derivative 12.5230.245.3-5.2-5.1
Derivative 23.1258.348.1-5.8-5.7
Derivative 32.8244.246.5-5.5-5.4
Derivative 43.5272.350.2-6.1-6.0

The insights gained from such QSAR models are invaluable for the rational design of new, more potent, and selective furocoumarin derivatives. By understanding which structural features are critical for a desired biological effect, medicinal chemists can strategically modify the lead compound, such as this compound, to enhance its therapeutic properties while minimizing potential side effects. For instance, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, modifications to the propyl side chain could be explored. Conversely, if steric hindrance is found to be a limiting factor, adjustments to the methyl groups might be considered.

Furthermore, QSAR studies can shed light on the mechanism of action at a molecular level. The descriptors that appear in the final QSAR model often provide clues about the nature of the interaction between the compound and its biological target. For example, the significance of electronic descriptors might suggest the importance of electrostatic or hydrogen bonding interactions in the binding process. nih.gov

Mechanistic Biological Investigations of 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One in Vitro and Cellular Studies

Modulation of Enzymatic Activities by 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

There is no available research detailing the modulatory effects of this compound on any enzymatic activities.

Inhibition Kinetics and Binding Characterization with Enzyme Targets

No studies on the inhibition kinetics or binding characteristics of this compound with any enzyme targets have been published.

Specific Enzyme Families: Carbonic Anhydrases, Cholinesterases, Lipoxygenases, Monoamine Oxidases, and Proteases

There is no information available regarding the interaction of this compound with carbonic anhydrases, cholinesterases, lipoxygenases, monoamine oxidases, or proteases.

Cellular Pathway Modulation by this compound

The impact of this compound on cellular pathways has not been investigated in any published studies.

Signal Transduction Pathway Analysis (e.g., Akt/GSK-3β/β-catenin, cAMP/PKA, MAPKs)

There is no data available on the effect of this compound on key signal transduction pathways such as Akt/GSK-3β/β-catenin, cAMP/PKA, or MAPKs.

Gene Expression and Protein Regulation Studies

No studies have been conducted to assess the influence of this compound on gene expression or protein regulation.

Cellular Responses and Phenotypic Changes Induced by the Compound

Specific cellular responses and phenotypic changes induced by this compound have not been documented in the scientific literature. While the broader class of furochromones has been associated with various biological effects, these have not been specifically demonstrated for this compound. ontosight.ai

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy) in Cellular Models

Studies on analogous furocoumarin structures suggest that this compound could potentially induce programmed cell death in cancer cells. For instance, a related compound, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC), has been shown to trigger apoptosis in human hepatoma HepG2 cells through both extrinsic and intrinsic pathways in a p53-dependent manner. nih.gov This apoptotic induction by DMFC was characterized by the activation of caspases 3, 8, and 9, depolarization of the mitochondrial membrane, and the release of cytochrome c and apoptosis-inducing factor. nih.gov Furthermore, DMFC treatment led to DNA fragmentation and an increase in the sub-G1 cell population, which are hallmarks of apoptosis. nih.gov

The balance between apoptosis and autophagy is a critical determinant of cell fate. While some compounds induce apoptosis, others can trigger autophagy, a cellular self-degradation process. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, it can lead to cell death. plos.orgnih.gov For example, the inhibition of autophagy has been shown to enhance apoptosis induced by certain anticancer drugs. plos.org The interplay between these two pathways in response to furocoumarin derivatives warrants further investigation to understand their full therapeutic potential.

Table 1: Effects of a Structurally Similar Furocoumarin on Apoptotic Pathways in HepG2 Cells

ParameterObservation with 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC)
Cell Line Human Hepatoma (HepG2)
Apoptosis Induction Yes, p53-dependent
Caspase Activation Caspase-3, -8, -9
Mitochondrial Effects Membrane potential depolarization, Cytochrome c release
DNA Effects Fragmentation
Cell Cycle Increase in sub-G1 peak

Data synthesized from a study on a related furocoumarin derivative. nih.gov

Cell Cycle Perturbations and Growth Modulation Studies

Furocoumarin derivatives have the potential to interfere with the normal progression of the cell cycle, leading to growth inhibition in cancer cells. Studies on various compounds have demonstrated the ability to arrest the cell cycle at different phases, such as G2/M or S phase, thereby preventing cell proliferation. mdpi.commdpi.com For example, certain curcumin-like compounds have been shown to cause cell cycle arrest at the G2/M transition in adenocarcinoma cells. mdpi.com This arrest is often accompanied by the modulation of key cell cycle regulators, including cyclins and cyclin-dependent kinases. A halt in cell cycle progression can provide an opportunity for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis. mdpi.com

Melanin (B1238610) Biosynthesis Modulation in Cellular Systems

Furocoumarins are well-known for their effects on melanin biosynthesis. Psoralen (B192213), a parent compound of many furocoumarins, is used in combination with UV radiation to treat pigmentation disorders like vitiligo. semanticscholar.org A synthesized derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, has demonstrated a significant melanogenic effect in B16 melanoma cells and human melanocytes. semanticscholar.orgresearchgate.net This compound was found to upregulate the synthesis of melanin and the activity of tyrosinase, a key enzyme in melanogenesis. semanticscholar.org The underlying mechanism involves the increased expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and the microphthalmia-associated transcription factor (MITF). semanticscholar.orgnih.gov These effects are mediated through the activation of the cAMP/PKA and MAPK signaling pathways. semanticscholar.org

Table 2: Modulation of Melanogenesis by a Furocoumarin Derivative

ParameterEffect of 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one
Cell Models B16, PIG1, PIG3V
Melanin Synthesis Upregulated
Tyrosinase Activity Upregulated
Key Protein Expression Increased TYR, TRP-1, TRP-2, MITF
Signaling Pathways Activation of cAMP/PKA and MAPK

Data based on studies of a related furocoumarin derivative. semanticscholar.org

Interaction with Cellular Macromolecules

DNA Interaction Studies (e.g., intercalation, covalent adduct formation)

Aflatoxin B₁, a compound with a furo[2,3-b]furan moiety, is known to form DNA adducts after metabolic activation, primarily at the N7 position of guanine (B1146940) residues. nih.gov This interaction is believed to be preceded by the intercalation of the molecule into the DNA double helix. nih.gov The formation of such covalent adducts can lead to mutations and has been implicated in carcinogenesis. nih.govnih.govjohnshopkins.edu The planar structure of furocoumarins suggests that this compound could also intercalate into DNA, potentially leading to the formation of DNA adducts upon photoactivation, a characteristic feature of psoralens. This interaction can disrupt DNA replication and transcription, contributing to its biological effects.

Protein Binding Profiling for Target Identification (excluding therapeutic outcomes)

The biological activities of small molecules are often mediated through their binding to specific protein targets. For instance, bromodomain-containing protein 7 (BRD7) is a component of chromatin remodeling complexes and interacts with proteins like PRMT5 and PRC2 to regulate gene expression. nih.govnih.gov While direct protein binding studies for this compound are not available, its structural features could allow it to interact with various protein targets. Identifying these protein partners is crucial for elucidating its mechanism of action. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to identify the cellular proteins that bind to this specific furocoumarin.

Structure Activity Relationship Sar Studies for 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One and Analogs

Correlating Structural Modifications with Mechanistic Biological Effects

The biological activity of 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is intricately linked to its chemical structure. Alterations to the substituent groups and the core ring system have been shown to significantly modulate its mechanistic actions.

Impact of Substituent Nature and Position on Bioactivity

The nature and position of substituents on the furo[3,2-g]chromen-7-one skeleton are critical determinants of biological activity. Studies on various analogs have demonstrated that even minor changes can lead to substantial differences in efficacy and mechanism of action.

For instance, research into related furocoumarin derivatives has highlighted the importance of the substituents at positions 5 and 9. While direct studies on the 5-propyl group of the target compound are limited, the presence of an alkyl group at this position is a common feature in many biologically active furocoumarins. The length and branching of this alkyl chain can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target proteins.

The methyl groups at positions 3 and 9 also play a significant role. Methylation can impact the electronic properties of the aromatic system and provide steric bulk that can either enhance or hinder binding to a biological target. For example, in a series of 9-alkoxy-7H-furo[3,2-g]chromen-7-ones, the nature of the alkoxy group was found to be a key factor in their antidepressant-like effects. Specifically, the presence of a 9-(3-chlorobenzyloxy) group resulted in a significant increase in serotonergic activity, suggesting that the substituent at the 9-position can direct the pharmacological profile of the molecule.

Furthermore, the introduction of hydroxyl groups can dramatically alter the biological activity. The synthesis of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives has been explored for potential vasodilatory agents. nih.gov This indicates that a hydroxyl group at the 9-position can confer specific biological properties, likely through its ability to form hydrogen bonds with target receptors.

The following table summarizes the observed impact of various substituents on the bioactivity of furo[3,2-g]chromen-7-one analogs based on available research.

PositionSubstituentObserved Biological Effect
9Alkoxy groups (e.g., 3-chlorobenzyloxy)Antidepressant-like activity, likely involving the serotonergic system
9HydroxyPotential vasodilatory activity
GeneralElectron-withdrawing groupsCan influence photodynamic properties
GeneralFused heterocyclic ringsAntimicrobial and anticancer activities

Role of the Furanocoumarin Core in Biological Interactions

The tricyclic furocoumarin core is the fundamental pharmacophore responsible for the broad spectrum of biological activities exhibited by this class of compounds. This planar, aromatic system allows for intercalation into DNA, a mechanism that is central to the photosensitizing effects of many furocoumarins. Upon exposure to UVA radiation, these intercalated molecules can form covalent adducts with pyrimidine (B1678525) bases, leading to DNA damage and cell death.

Beyond its role in photosensitization, the furocoumarin nucleus serves as a rigid scaffold that correctly orients the substituent groups for optimal interaction with various protein targets. The electronic distribution within the ring system, which can be modulated by substituents, is also crucial for non-covalent interactions such as π-π stacking and hydrophobic interactions with biological macromolecules. The inherent reactivity of the lactone ring in the coumarin (B35378) moiety can also contribute to the biological profile of these compounds.

Identification of Pharmacophores and Key Structural Features for Desired Mechanistic Actions

Pharmacophore modeling, a crucial tool in drug discovery, helps to identify the essential three-dimensional arrangement of functional groups required for a specific biological activity. For the furo[3,2-g]chromen-7-one class of compounds, the key pharmacophoric features generally include:

A planar aromatic system: Essential for intercalation and binding to flat hydrophobic regions of target proteins.

Hydrogen bond acceptors: The carbonyl group of the lactone and the ether oxygen of the furan (B31954) ring are key hydrogen bond acceptors.

Hydrophobic regions: The benzene (B151609) ring and the furan ring, along with alkyl substituents, contribute to hydrophobic interactions.

Specific substituent patterns: The type and position of substituents dictate the specific interactions with a given target, thereby determining the mechanistic action. For example, as noted earlier, specific alkoxy groups at the 9-position appear to be a key feature for antidepressant-like activity.

The precise combination and spatial arrangement of these features define the pharmacophore for a particular biological effect, whether it be antimicrobial, anticancer, or neuroprotective.

Design Principles for Novel this compound Derivatives with Enhanced Specificity or Potency

Based on the available SAR data for related furocoumarins, several design principles can be proposed for the development of novel this compound derivatives with improved therapeutic properties:

Modification of the 9-substituent: Given the significant impact of substituents at the 9-position on biological activity, this is a prime target for modification. Introducing various alkoxy, aryloxy, or aminoalkoxy groups could lead to derivatives with enhanced potency or a different pharmacological profile. For example, exploring a range of substituted benzyloxy groups could optimize interactions with specific receptor subtypes.

Alteration of the 5-propyl group: Systematically varying the length and branching of the alkyl chain at the 5-position could fine-tune the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and target engagement. Introducing cyclic or aromatic moieties at this position could also explore new binding interactions.

Substitution on the aromatic ring: The introduction of small electron-donating or electron-withdrawing groups on the benzene ring of the coumarin system could modulate the electronic properties of the core structure, potentially enhancing its binding affinity or selectivity for a particular target.

Bioisosteric replacement: Replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, could lead to novel scaffolds with altered electronic and steric properties, potentially resulting in improved activity or a different mechanism of action.

Introduction of fused rings: The synthesis of polycyclic systems by fusing additional heterocyclic rings to the furocoumarin core has been shown to yield compounds with potent antimicrobial and anticancer activities. nih.gov This strategy could be applied to the 3,9-dimethyl-5-propyl backbone to generate novel, highly active compounds.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new chemical entities with optimized therapeutic potential.

Analytical Methodologies for Research and Discovery Applications of 3,9 Dimethyl 5 Propyl 7h Furo 3,2 G Chromen 7 One

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one. These techniques allow for the effective separation of the target compound from impurities, synthetic byproducts, or other components in a sample matrix, enabling accurate purity assessment and quantification.

Reversed-phase HPLC is a commonly employed method for the analysis of furocoumarins, a class of compounds to which this compound belongs. acs.orgacs.org A typical HPLC method would involve a C18 stationary phase and a mobile phase gradient consisting of water and an organic solvent such as acetonitrile (B52724) or methanol. acs.orgacs.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is often achieved using a UV-Vis detector, as furocoumarins exhibit strong absorbance in the UV region. acs.org For enhanced selectivity and sensitivity, a Diode Array Detector (DAD) can be utilized, which provides spectral information and can help in peak identification and purity assessment. acs.orgtechnologynetworks.com

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for the analysis of complex samples and for trace-level quantification. researchgate.netacs.org For this compound, an LC-MS method would typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate gas-phase ions of the analyte, which are then separated and detected by the mass spectrometer. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation patterns of the parent ion. acs.org

A representative HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 40% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 310 nm
Injection Volume10 µL

Spectroscopic Detection Methods in Complex Biological Matrices (for research purposes only)

For the detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates for research purposes, highly sensitive and selective spectroscopic methods are required. These methods are often coupled with chromatographic separation to minimize interference from matrix components.

UV-Vis spectroscopy, while a fundamental detection method in HPLC, may lack the required selectivity for complex biological samples. nih.gov Fluorescence spectroscopy can offer enhanced sensitivity and selectivity for fluorescent compounds. Furocoumarins are known to be fluorescent, and this property can be exploited for their detection. acs.org The excitation and emission wavelengths would need to be optimized for this compound.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the sensitive and specific quantification of small molecules in biological matrices. nih.govnih.gov A multiple reaction monitoring (MRM) method can be developed for LC-MS/MS analysis. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method significantly reduces background noise and matrix effects, allowing for accurate quantification at low concentrations. waters.com The development of an MRM method would involve optimizing the precursor and product ion transitions for this compound.

The following table provides a hypothetical example of MRM transitions that could be used for the quantification of this compound in a research setting.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized Value
This compound[M+H]⁺Fragment 2Optimized Value

Method Validation for Reproducibility and Accuracy in Research Settings

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. youtube.comijrar.com For research applications involving this compound, a validated method guarantees the reliability, reproducibility, and accuracy of the generated data. ms-editions.cl The validation of chromatographic and spectroscopic methods typically involves the assessment of several key parameters.

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijrar.com

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. technologynetworks.comnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). technologynetworks.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. technologynetworks.com

The following table presents a summary of typical acceptance criteria for the validation of an analytical method for research purposes.

Validation ParameterAcceptance Criteria
Linearity (Coefficient of determination, r²)≥ 0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)≤ 15%
SelectivityNo significant interfering peaks at the retention time of the analyte
RobustnessMinimal variation in results with small changes in method parameters

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Answer :
  • CETSA (Cellular Thermal Shift Assay) : Measure target protein thermal stabilization in cell lysates after compound treatment .
  • CRISPR knockout models : Compare activity in wild-type vs. target gene-knockout cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.